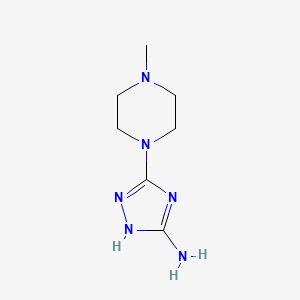

5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N6/c1-12-2-4-13(5-3-12)7-9-6(8)10-11-7/h2-5H2,1H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKMRAGLDFHRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NNC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00533247 | |

| Record name | 3-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89292-91-1 | |

| Record name | 3-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine

Introduction: The Significance of the 3-Amino-1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone in contemporary medicinal and agricultural chemistry, renowned for its broad spectrum of biological activities.[1][2] This five-membered heterocyclic ring, containing three nitrogen atoms, is a key pharmacophore in numerous clinically approved drugs, exhibiting antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2] The 3-amino-1,2,4-triazole moiety, in particular, offers a versatile scaffold for drug design due to its hydrogen bonding capabilities and its role as a bioisostere for other functional groups, which can enhance physicochemical properties like solubility and bioavailability.[3] The incorporation of a piperazine ring, a common motif in centrally active agents, further expands the potential therapeutic applications of these molecules. This guide provides a comprehensive overview of the synthesis and detailed spectral characterization of a specific derivative, 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine, a compound of interest for researchers and drug development professionals. The methodologies described herein are presented with an emphasis on the underlying chemical principles and the rationale for the chosen analytical techniques, ensuring a thorough understanding for practical application.

Synthetic Pathway: A Stepwise Approach to the Target Molecule

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the formation of a key intermediate followed by cyclization. This approach is favored for its reliability and good yields.

Rationale for the Synthetic Strategy

Several methods exist for the synthesis of 3-amino-1,2,4-triazoles, often involving the cyclization of guanidine or aminoguanidine derivatives with various reagents.[4][5] The selected pathway, utilizing N-cyanoimido-S,S-dimethyl dithiocarbonate, offers a regioselective and efficient route to the desired product. The initial reaction with N-methylpiperazine proceeds as a nucleophilic substitution on the dithiocarbonate, a well-established method for introducing amine functionalities. The subsequent cyclization with hydrazine hydrate is a classic method for forming the 1,2,4-triazole ring from a suitable precursor.

Visualizing the Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of the Intermediate

-

In a round-bottom flask equipped with a reflux condenser, a mixture of N-cyanoimido-S,S-dimethyl dithiocarbonate (17.4 mmol) and N-methylpiperazine (17.4 mmol) in acetonitrile (10 mL) is prepared.[6]

-

The reaction mixture is heated to reflux and maintained at this temperature for 2 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

Step 2: Cyclization to Form the Triazole Ring

-

To the cooled reaction mixture from Step 1, hydrazine monohydrate (25.6 mmol) is added.[6]

-

The mixture is then heated to reflux and maintained at this temperature for an additional 5 hours.

-

Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

Step 3: Purification of the Final Product

-

The resulting crude product is purified by recrystallization from ethyl acetate to yield this compound as a light yellow solid.[6]

Comprehensive Characterization of the Final Product

A thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. A combination of spectroscopic techniques is employed for this purpose.

Visualizing the Characterization Workflow

Caption: Workflow for the characterization of the synthesized compound.

Expected Spectroscopic and Physical Data

| Technique | Expected Observations | Rationale |

| Melting Point | 103-104 °C[6] | A sharp melting point range is indicative of a pure crystalline solid. |

| ¹H NMR | A broad singlet around 10.95 ppm (1H, NH of triazole), a broad singlet around 5.72 ppm (2H, NH₂), a multiplet at 3.16-3.11 ppm (4H, piperazine CH₂), a multiplet at 2.34-2.29 ppm (4H, piperazine CH₂), and a singlet at 2.17 ppm (3H, N-CH₃).[6] | The chemical shifts and integrations correspond to the different types of protons in the molecule. The broadness of the NH and NH₂ signals is due to quadrupole broadening and potential hydrogen exchange. |

| ¹³C NMR | Expected signals for the two triazole carbons (approx. 150-165 ppm), piperazine carbons adjacent to the triazole (approx. 45-55 ppm), other piperazine carbons (approx. 45-55 ppm), and the N-methyl carbon (approx. 46 ppm). | The chemical shifts are characteristic for the carbon environments in the 1,2,4-triazole and N-methylpiperazine moieties.[7] |

| Mass Spectrometry (ESI-MS) | The protonated molecular ion [M+H]⁺ is expected at m/z corresponding to the molecular weight of the compound (C₇H₁₄N₆, MW = 182.23). | ESI-MS is a soft ionization technique that typically yields the molecular ion, confirming the molecular weight of the synthesized compound. Fragmentation patterns of 1,2,4-triazoles often involve cleavage of the triazole ring.[6][8] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino and triazole groups (approx. 3100-3400 cm⁻¹), C-H stretching of the methyl and methylene groups (approx. 2800-3000 cm⁻¹), C=N and N=N stretching of the triazole ring (approx. 1500-1650 cm⁻¹), and C-N stretching (approx. 1200-1350 cm⁻¹).[4][9] | These absorption bands correspond to the vibrational frequencies of the specific functional groups present in the molecule, providing confirmation of the overall structure. |

Conclusion

This technical guide has outlined a reliable and well-characterized synthetic route for this compound. The detailed experimental protocol, coupled with a comprehensive plan for spectroscopic characterization, provides researchers and drug development professionals with the necessary information to produce and verify this valuable chemical entity. The understanding of the underlying principles of the synthesis and the interpretation of the analytical data are paramount for the successful application of this compound in further research and development endeavors.

References

- Synthesis and characterization of new piperazine fused triazoles. (n.d.). Rasayan Journal.

- FT-IR spectra of control and treated 1,2,4-triazole. (n.d.). ResearchGate.

- Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). MDPI.

- Synthesis and antimicrobial activity of piperazine containing substituted 1,2,3-triazoles with amide linkage. (2022). Taylor & Francis Online.

- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (n.d.). IJRPC.

- Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2021). ResearchGate.

- Piperazine-1,2,3-triazole scaffolds: design, synthesis, anticancer and antimicrobial evaluation. (2023). Future Medicinal Chemistry.

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings.

- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.). ResearchGate.

- Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (n.d.). MDPI.

- Mass spectra of 1,2,4-triazoles: A novel skeletal rearrangement. (1975). ConnectSci.

- FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]... (n.d.). ResearchGate.

- Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (2011). Scientific & Academic Publishing.

- Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. (2014). Journal of Molecular Modeling.

- Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). IJPPR.

- Copies of 1H, 13C, 19F NMR spectra. (n.d.). Universidad de Zaragoza.

- SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. (n.d.). UTAR Institutional Repository.

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry.

- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.). ChemRxiv.

- 1H and13C NMR study of 5-substituted-4- (arylidene)amino-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 6-aryl-3-(D-gluco- pentitol-1-yl)-7H-1,2,4-triazolo[3. (n.d.). ResearchGate. Retrieved January 7, 2026, from https://www.researchgate.net/publication/235753063_1H_and13C_NMR_study_of_5-substituted-4-arylideneamino-24-dihydro-3H-124-triazole-3-thiones_and_6-aryl-3-D-gluco-pentitol-1-yl-7H-124-triazolo34-b134thiadiazines

- Synthesis of 1,2,3-triazole-piperazin-benzo[b][3][6]thiazine 1,1-dioxides. (2021). National Institutes of Health.

- On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. (1981). Magnetic Resonance in Chemistry.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-Methylpiperazine(109-01-3) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. ijrpc.com [ijrpc.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. An understanding of these fundamental characteristics is paramount for drug discovery and development, as they profoundly influence a molecule's pharmacokinetic and pharmacodynamic behavior.[1][2] This document details the identity, chemical structure, and key physicochemical parameters, including predicted acidity constant (pKa), lipophilicity (logP), and aqueous solubility. Furthermore, it outlines established experimental methodologies for the empirical determination of these properties, providing a framework for robust laboratory investigation. The synthesis of this triazole derivative is also discussed, offering a complete profile of the compound for research and development applications.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is intrinsically linked to its physicochemical properties. These characteristics, including ionization, lipophilicity, and solubility, govern a molecule's absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.[1][2] A suboptimal physicochemical profile can lead to poor bioavailability, off-target effects, and ultimately, the failure of a promising therapeutic agent. Therefore, a thorough characterization of these properties at an early stage is a critical, cost-effective strategy in modern drug development. This guide focuses on this compound, a molecule incorporating the versatile 1,2,4-triazole scaffold, which is a common feature in many approved drugs.[1]

Compound Identification and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 89292-91-1[3][4] |

| Molecular Formula | C₇H₁₄N₆[5] |

| Molecular Weight | 182.23 g/mol [5] |

| Chemical Structure | ```dot |

| graph Compound_Structure { | |

| layout=neato; | |

| node [shape=plaintext]; | |

| "C1" [label="C"]; | |

| "N1" [label="N"]; | |

| "C2" [label="C"]; | |

| "N2" [label="N"]; | |

| "N3" [label="N"]; | |

| "N4" [label="NH"]; | |

| "C3" [label="C"]; | |

| "N5" [label="N"]; | |

| "C4" [label="C"]; | |

| "C5" [label="C"]; | |

| "N6" [label="N"]; | |

| "C6" [label="C"]; | |

| "C7" [label="C"]; | |

| "H2N" [label="H₂N"]; | |

| "CH3" [label="CH₃"]; |

"C1" -- "N1"; "N1" -- "C2"; "C2" -- "N2"; "N2" -- "N3"; "N3" -- "C1"; "C1" -- "N4"; "N4" -- "C3"; "C3" -- "N5"; "N5" -- "C4"; "C4" -- "N6"; "N6" -- "C5"; "C5" -- "C3"; "N6" -- "C6"; "C6" -- "C7"; "C2" -- "H2N"; "N6" -- "CH3"; }

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocol (General Method)

The following protocol is a general representation of the synthesis and should be adapted and optimized based on laboratory conditions and scale.[6]

-

Step 1: Formation of the Intermediate. A mixture of N-cyanoimido-S,S-dimethyl dithiocarbonate (1 equivalent) and N-methylpiperazine (1 equivalent) in a suitable solvent such as acetonitrile is heated to reflux for approximately 2 hours.

-

Step 2: Cyclization. After the reaction mixture is cooled to room temperature, hydrazine monohydrate (approximately 1.5 equivalents) is added. The mixture is then heated to reflux for an additional 5 hours to facilitate the cyclization and formation of the triazole ring.

-

Step 3: Isolation and Purification. Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system, such as ethyl acetate, to yield the final compound as a solid.[6]

Experimental Determination of Physicochemical Properties

While predicted values are useful for initial assessment, experimental determination of physicochemical properties is essential for accurate characterization and regulatory submissions.

Determination of pKa (Acidity Constant)

The pKa value dictates the extent of ionization of a molecule at a given pH. For a compound with multiple ionizable centers like this compound, determining the pKa of each is crucial.

Caption: Workflow for pKa determination via potentiometric titration.

-

Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent system (e.g., water or a water/methanol mixture). The ionic strength is kept constant by adding a background electrolyte like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.

-

Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s), which can be accurately determined from the inflection points of the first or second derivative of the titration curve.

Determination of logP (Lipophilicity)

The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. It is a key determinant of a drug's ability to cross biological membranes.

Caption: Workflow for logP determination using the shake-flask method.

-

Preparation of Phases: n-Octanol is saturated with water, and water is saturated with n-octanol to create a two-phase system.

-

Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral bioavailability. Poorly soluble compounds often exhibit low and variable absorption.

Caption: Workflow for determining thermodynamic aqueous solubility.

-

Equilibration: An excess amount of the solid compound is added to an aqueous buffer of a specific pH (e.g., physiological pH 7.4). The suspension is then agitated at a constant temperature for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as HPLC with UV detection.

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Conclusion

The physicochemical properties of this compound, as outlined in this guide, provide a critical foundation for its further investigation as a potential drug candidate. The predicted values for pKa, logP, and aqueous solubility suggest a favorable profile for oral bioavailability, characterized by good aqueous solubility and moderate lipophilicity. However, it is imperative that these computational predictions are substantiated by rigorous experimental determination using the methodologies described herein. A comprehensive understanding of these properties will enable researchers to make informed decisions in the design of further studies, including formulation development, in vitro and in vivo ADME profiling, and ultimately, the assessment of its therapeutic potential.

References

- Organic Syntheses Procedure, 3-amino-1H-1,2,4-triazole.

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.

- Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC advances, 8(41), 23235-23245.

- Katritzky, A. R., et al. (2010). Efficient methodology for the synthesis of 3-amino-1, 2, 4-triazoles. Journal of organic chemistry, 75(1), 268-271.

- Hennessy, E. J., et al. (2006). N-(5-chloro-1, 3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl) ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy) quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(22), 6465-6488.

- Google Patents, JPH05247004A - Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole.

- Google Patents, US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.

- Neliti, ADME Properties Prediction of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines.

- Lirias, Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles.

Sources

- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. 89292-91-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 89292-91-1 [amp.chemicalbook.com]

- 6. JPH05247004A - Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine (CAS 89292-91-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 89292-91-1, identified as 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine . This document delves into its chemical structure, IUPAC nomenclature, physicochemical properties, and detailed synthesis protocols. Furthermore, it explores the significant role of this molecule and its derivatives in the field of drug discovery and development, with a particular focus on its emerging potential as a scaffold for kinase inhibitors in oncology. The guide synthesizes information from various scientific sources to offer a holistic view for researchers and professionals in the pharmaceutical sciences.

Chemical Identity and Structure

The compound registered under CAS number 89292-91-1 is unequivocally identified as This compound .[1][2][3][4] Its molecular structure is characterized by a 1,2,4-triazole ring system, which is a five-membered heterocycle containing three nitrogen atoms. This core is substituted with an amino group at the 3-position and a 4-methylpiperazin-1-yl group at the 5-position.

The IUPAC name for this compound is This compound .

The chemical structure can be visualized as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 89292-91-1 | [1][2][3][4] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₁₄N₆ | [2] |

| Molecular Weight | 182.23 g/mol | [2] |

| Melting Point | 103-104 °C | [3] |

| Boiling Point (Predicted) | 392.7 ± 52.0 °C | [3] |

| Density (Predicted) | 1.303 ± 0.06 g/cm³ | [3] |

| Storage Temperature | Under inert gas (2-8°C) | [3] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step process involving the formation of the triazole ring. A general and efficient method for the preparation of 3-amino-1,2,4-triazoles has been developed, which can be adapted for this specific compound.[5][6]

General Synthesis Protocol

A common synthetic route involves the reaction of N-cyanoimido-S,S-dimethyl dithiocarbonate with N-methylpiperazine, followed by cyclization with hydrazine monohydrate.[3]

Step-by-Step Methodology:

-

Reaction of N-cyanoimido-S,S-dimethyl dithiocarbonate and N-methylpiperazine:

-

A mixed solution of N-cyanoimido-S,S-dimethyl dithiocarbonate (17.4 mmol) and N-methylpiperazine (17.4 mmol) in acetonitrile (10 mL) is prepared.

-

The mixture is heated and refluxed for 2 hours.

-

After the reaction is complete, the solution is cooled to room temperature.

-

-

Cyclization with Hydrazine Monohydrate:

-

To the cooled reaction mixture, hydrazine monohydrate (25.6 mmol) is added.

-

The mixture is then heated and refluxed for an additional 5 hours.

-

-

Work-up and Purification:

-

At the end of the reaction, the solvent is removed by evaporation under reduced pressure.

-

The resulting crude product is purified by recrystallization from ethyl acetate to yield 3-amino-5-(4-methylpiperazinyl)-1H-1,2,4-triazole as a light yellow solid.[3]

-

Caption: Synthetic workflow for this compound.

Characterization Data

The structure of the synthesized compound is confirmed by various spectroscopic methods.

-

¹H NMR (200 MHz, DMSO-d₆): δ 10.95 (br s, 1H), 5.72 (br s, 2H), 3.16-3.11 (m, 4H), 2.34-2.29 (m, 4H), 2.17 (s, 3H).[3]

Applications in Drug Discovery and Development

The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[7] The combination of the 1,2,4-triazole ring with a piperazine group, as seen in CAS 89292-91-1, is a common strategy in the design of kinase inhibitors.

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 1,2,4-triazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. The piperazine moiety often extends into the solvent-exposed region of the kinase, providing opportunities for modification to improve potency, selectivity, and pharmacokinetic properties.

Derivatives of this compound have been investigated as inhibitors of various kinases, including:

-

Pim kinases: A novel class of pan-Pim kinase inhibitors was developed by modifying a known CK2 inhibitor, incorporating a triazole functionality. These compounds showed potent antiproliferative effects on AML cell lines with IC₅₀ values below 30 nM.[18]

-

PI3Kα: A highly potent and orally bioavailable PI3Kα inhibitor, CYH33, incorporates a piperazinyl-methyl-triazine scaffold, highlighting the utility of the piperazine-heterocycle combination for this kinase family.[19]

-

FLT3 and Aurora Kinases: Optimization of an imidazo[4,5-b]pyridine-based series of Aurora kinase inhibitors led to the identification of a dual FLT3/Aurora kinase inhibitor with nanomolar potency. This series utilized a piperazine linker to connect to various heterocyclic moieties.[20]

-

BCR-ABL: The 1,2,3-triazole ring has been used as a bioisostere for the amide group in the design of Bcr-Abl inhibitors, with some derivatives showing activity similar to imatinib.[21]

While specific inhibitory data for this compound against a panel of kinases is not extensively published, its structural motifs strongly suggest its potential as a valuable starting point for the development of novel kinase inhibitors. The table below summarizes the IC₅₀ values of some representative triazole derivatives against cancer cell lines, demonstrating the potential of this chemical class.

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Source |

| Triazole conjugate 6cf | MCF-7 | 5.71 | [22] |

| Triazole conjugate 6cf | 4T1 | 8.71 | [22] |

| Pim Kinase Inhibitor | MV-4-11 | <0.03 | [18] |

Other Therapeutic Areas

Beyond oncology, 1,2,4-triazole derivatives are being explored for a variety of other therapeutic applications, including antiviral, antifungal, and CNS-active agents. The structural features of 3-amino-1,2,4-triazoles can improve physicochemical properties such as solubility and bioavailability.[7]

Conclusion

This compound (CAS 89292-91-1) is a heterocyclic compound with significant potential in drug discovery and development. Its structure, combining the pharmacologically privileged 1,2,4-triazole and piperazine moieties, makes it an attractive scaffold, particularly for the design of kinase inhibitors. This technical guide has provided a detailed overview of its chemical identity, synthesis, and potential applications. Further research into the specific biological activity and structure-activity relationships of this compound and its derivatives is warranted to fully exploit its therapeutic potential.

References

- Calculated IC50 values of synthesized triazole derivatives. (n.d.). ResearchGate.

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings.

- Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol deriv

- Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][7][22]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.

- Ogunyemi, O. O., et al. (n.d.). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. Semantic Scholar.

- IC50 values of some of the representative compounds. (n.d.). ResearchGate.

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry.

- This compound. (n.d.). Sunway Pharm Ltd.

- Synthesis of 1,2,3-triazole-piperazin-benzo[b][1][22]thiazine 1,1-dioxides. (2024). RSC Advances.

- Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021). Current issues in pharmacy and medicine.

- Yildiz, U. C., et al. (2022). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity.

- New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. (2022). Molecules.

- (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione. (2022). Molecules.

- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Royal Society of Chemistry.

- 3-amino-1h-1,2,4-triazole. (n.d.). Organic Syntheses Procedure.

- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (n.d.).

- Design, Synthesis, in vitro and in silico Study of 5-(Methylthio)-4-(H)-1,2,4-triazole-2-amine and its Derivatives. (2023).

- Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][7][22]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(4), 955-961.

- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (n.d.). Molbank.

- Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)

- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry, 55(21), 9091-9109.

- 7-(4H-1,2,4-Triazol-3-yl)benzo[c][7][9]naphthyridines: a novel class of Pim kinase inhibitors with potent cell antiproliferative activity. (2011). Bioorganic & Medicinal Chemistry Letters, 21(22), 6687-6692.

Sources

- 1. 89292-91-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - CAS:89292-91-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | 89292-91-1 [chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. rsc.org [rsc.org]

- 11. Synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides: antibacterial, hemolytic and in silico TLR4 protein inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 13. researchgate.net [researchgate.net]

- 14. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 7-(4H-1,2,4-Triazol-3-yl)benzo[c][2,6]naphthyridines: a novel class of Pim kinase inhibitors with potent cell antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary In-Vitro Screening of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine

Abstract

This technical guide provides a comprehensive framework for the preliminary in-vitro screening of the novel heterocyclic compound, 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine. The strategic approach outlined herein is grounded in the known broad-spectrum biological activities of the 1,2,4-triazole scaffold and the frequently observed bioactivity of the piperazine moiety. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and logically structured pathway for the initial evaluation of this compound's therapeutic potential. The guide details a cascading series of in-vitro assays, beginning with foundational cytotoxicity assessments and progressing to more specific screens for anticancer, antimicrobial, and anti-inflammatory activities. Each experimental protocol is presented with an emphasis on the causal reasoning behind its selection and execution, ensuring a self-validating system of inquiry.

Introduction and Rationale

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities. The incorporation of a 4-methylpiperazine group at the 5-position and an amine at the 3-position of the triazole ring in the subject molecule, this compound, suggests a high potential for multifaceted biological activity. The piperazine ring, in particular, is a common constituent in numerous clinically approved drugs and is known to enhance pharmacokinetic properties and contribute to antimicrobial efficacy.[1][2][3]

This guide proposes a tiered screening cascade designed to efficiently and robustly assess the primary bioactivities of this compound. The initial tier establishes a baseline of cytotoxicity, which is crucial for determining the therapeutic window for any potential application. Subsequent tiers explore specific, targeted activities based on the established potential of the core chemical structures.

Compound Profile: this compound

| Property | Value | Source |

| CAS Number | 89292-91-1 | ChemicalBook |

| Molecular Formula | C7H13N5 | ChemicalBook |

| Molecular Weight | 167.21 g/mol | ChemicalBook |

| Appearance | Light yellow solid | ChemicalBook |

| Melting Point | 103-104 °C | ChemicalBook |

Tier 1: Foundational Cytotoxicity Screening

A fundamental first step in the evaluation of any novel compound is to determine its effect on cell viability. This establishes a concentration range for subsequent, more specific assays and provides an early indication of potential toxicity. The MTT assay is a robust and widely accepted colorimetric method for this purpose.[4][5][6][7]

Rationale for MTT Assay Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[5][6] Its reliability, simplicity, and suitability for high-throughput screening make it an ideal choice for this preliminary assessment.

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Select a panel of representative human cell lines. A common starting point includes a non-cancerous cell line (e.g., HEK-293) and a cancer cell line (e.g., HeLa or A549).

-

Culture the cells in appropriate media and conditions (e.g., 37°C, 5% CO2) to achieve exponential growth.

-

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the medium in the wells with the medium containing the different compound concentrations. Include vehicle-only controls (e.g., DMSO) and untreated controls.

-

-

Incubation:

-

Incubate the plate for a defined period, typically 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

The results should be plotted as a dose-response curve, and the IC50 (half-maximal inhibitory concentration) value should be determined. This value represents the concentration of the compound that inhibits 50% of cell growth and is a critical parameter for subsequent assay design.

Tier 2: Targeted Bioactivity Screening

Based on the broad-spectrum activities of 1,2,4-triazoles, a logical progression is to screen for anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity Screening

The NCI-60 human tumor cell line screen is a powerful and well-established platform for identifying potential anticancer agents.[8][9][10][11][12] This panel consists of 60 different human cancer cell lines, representing nine different types of cancer, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[8][9][12]

Submitting the compound to the NCI-60 screen provides a comprehensive profile of its anticancer activity across a diverse range of cancer types.[8][11] The resulting data can reveal patterns of activity that may suggest a specific mechanism of action. The NCI's COMPARE algorithm can then be used to compare the compound's activity profile with those of known anticancer agents, providing valuable mechanistic insights.[9][11]

Caption: Workflow for NCI-60 Anticancer Drug Screening.

The NCI Developmental Therapeutics Program (DTP) performs the screening. Researchers typically submit the compound, and the DTP conducts the assays and provides the data.[11] The primary endpoint is cell growth inhibition, and the data are reported as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).

Antimicrobial Activity Screening

The presence of both the 1,2,4-triazole and piperazine moieties strongly suggests potential antimicrobial activity.[1][2][13] The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16]

This method is highly accurate, reproducible, and allows for the simultaneous testing of multiple microorganisms and antibiotic concentrations.[14] It provides a quantitative measure of the lowest concentration of the compound that inhibits the visible growth of a microorganism. Following the guidelines of the Clinical & Laboratory Standards Institute (CLSI) ensures the reliability and comparability of the results.[17][18][19]

-

Microorganism Selection:

-

Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Include a selection of fungal strains (e.g., Candida albicans, Aspergillus niger).

-

-

Inoculum Preparation:

-

Culture the microorganisms in appropriate broth overnight.

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

-

Compound Dilution:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation:

-

Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive controls (microorganisms with no compound) and negative controls (broth only).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

-

Anti-inflammatory Activity Screening

Many 1,2,4-triazole derivatives have demonstrated anti-inflammatory properties. A common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[20][21]

Screening for the inhibition of COX-1 and COX-2 enzymes can provide a preliminary indication of the compound's anti-inflammatory potential and its selectivity.[20][22][23] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Commercially available COX inhibitor screening assay kits provide a convenient and standardized method for this evaluation. The general principle involves measuring the peroxidase activity of COX enzymes.

-

Enzyme and Substrate Preparation:

-

Prepare the COX-1 and COX-2 enzymes and the arachidonic acid substrate according to the kit manufacturer's instructions.

-

-

Compound Incubation:

-

In a 96-well plate, incubate the test compound at various concentrations with the COX-1 or COX-2 enzyme for a specified period.

-

Include a known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding arachidonic acid.

-

The peroxidase activity is measured colorimetrically or fluorometrically using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound.

-

Determine the IC50 values for both COX-1 and COX-2.

-

The COX-2 selectivity index can be calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

-

Hit Validation and Prioritization

Positive results from the primary screens ("hits") require confirmation and further characterization to eliminate false positives and prioritize the most promising activities for further investigation.

Hit Confirmation

-

Re-testing: Confirmed hits should be re-tested in the primary assay in triplicate to ensure reproducibility.

-

Dose-Response Curves: Generate detailed dose-response curves to accurately determine potency (e.g., IC50, MIC).

Orthogonal Assays

Employing an orthogonal assay, which measures the same biological endpoint through a different mechanism, is a robust method for hit validation.[24][25] For example, a hit from the MTT cytotoxicity assay could be confirmed using a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.

Logical Framework for Hit Validation

Caption: A logical workflow for hit validation and prioritization.

Conclusion

This technical guide presents a structured and scientifically justified approach for the preliminary in-vitro screening of this compound. By following this tiered screening cascade, researchers can efficiently gather crucial preliminary data on the cytotoxicity, and potential anticancer, antimicrobial, and anti-inflammatory activities of this novel compound. The emphasis on robust methodologies, logical progression, and rigorous hit validation will provide a solid foundation for subsequent, more in-depth preclinical development.

References

- Title: Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments Source: Springer N

- Title: NCI-60 - Wikipedia Source: Wikipedia URL:[Link]

- Title: MTT Assay Protocol for Cell Viability and Prolifer

- Title: The NCI60 human tumour cell line anticancer drug screen Source: N

- Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL:[Link]

- Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL:[Link]

- Title: NCI-60 Human Tumor Cell Line Screen Source: Division of Cancer Tre

- Title: Broth microdilution - Wikipedia Source: Wikipedia URL:[Link]

- Title: IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY Source: iFyber URL:[Link]

- Title: In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz

- Title: Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review Source: MDPI URL:[Link]

- Title: Broth microdilution for antibacterial testing as recommended by CLSI protocol.

- Title: In vitro assays for cyclooxygenase activity and inhibitor characteriz

- Title: Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv

- Title: In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10,...

- Title: Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides Source: MDPI URL:[Link]

- Title: In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants Source: ResearchG

- Title: In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically Source: ASM Journals URL:[Link]

- Title: A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays Source: BellBrook Labs URL:[Link]

- Title: Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria Source: PubMed Central URL:[Link]

- Title: Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing Source: PubMed Central URL:[Link]

- Title: Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies Source: ResearchG

- Title: A valuable insight into recent advances on antimicrobial activity of piperazine derivatives Source: Der Pharma Chemica URL:[Link]

- Title: Antifungal Susceptibility Testing: Current Approaches Source: Clinical Microbiology Reviews URL:[Link]

- Title: Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies Source: PubMed URL:[Link]

- Title: Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury Source: PubMed URL:[Link]

- Title: Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors Source: MDPI URL:[Link]

- Title: A Practical Guide to Antifungal Susceptibility Testing Source: PubMed Central URL:[Link]

- Title: Cytotoxicity study of novel 1,2,4 triazole derivatives by SRB assay...

- Title: New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity Source: CORE URL:[Link]

- Title: M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts Source: CLSI URL:[Link]

- Title: Piperazine based antimicrobial polymers: a review Source: PubMed Central URL:[Link]

- Title: Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies Source: SLAS Discovery URL:[Link]

- Title: Antifungal Susceptibility Test Interpretive Criteria Source: FDA URL:[Link]

- Title: PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY Source: International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS) URL:[Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijbpas.com [ijbpas.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. clyte.tech [clyte.tech]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. promegaconnections.com [promegaconnections.com]

- 9. NCI-60 - Wikipedia [en.wikipedia.org]

- 10. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 12. revvity.co.jp [revvity.co.jp]

- 13. mdpi.com [mdpi.com]

- 14. Broth microdilution - Wikipedia [en.wikipedia.org]

- 15. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]

- 16. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ifyber.com [ifyber.com]

- 18. journals.asm.org [journals.asm.org]

- 19. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 20. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 21. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. revvity.com [revvity.com]

- 25. bellbrooklabs.com [bellbrooklabs.com]

potential biological targets of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine

An In-depth Technical Guide to the Potential Biological Targets of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine

Executive Summary

The compound this compound represents a compelling molecular architecture for drug discovery, integrating two highly potent and "privileged" pharmacophores: a 1,2,4-triazole core and a 4-methylpiperazine moiety. While direct experimental data on this specific molecule is not extensively published, a robust predictive analysis of its potential biological targets can be constructed by deconstructing its structural components. The 1,2,4-triazole ring is a cornerstone of numerous antifungal, anticancer, and antiviral agents, known for its ability to coordinate with metallic ions in enzyme active sites and form critical hydrogen bonds.[1][2][3] Concurrently, the piperazine scaffold is ubiquitous in neuropharmacology and oncology, conferring favorable pharmacokinetic properties and providing a key interaction motif for G-Protein Coupled Receptors (GPCRs) and protein kinases.[4][5]

This guide provides a predictive framework for researchers, outlining the most probable biological target classes for this compound. We will delve into the structural rationale for these predictions, propose detailed experimental workflows for comprehensive target identification and validation, and offer insights into the potential therapeutic applications. The central hypothesis is that this compound is a multi-target ligand with primary potential in oncology and neurology.

Part 1: Molecular Deconstruction and Physicochemical Rationale

The predictive power of any target identification strategy begins with a fundamental understanding of the molecule's structure and inherent chemical properties. The compound's design intrinsically suggests specific types of interactions with biological macromolecules.

The Core Pharmacophores

The molecule can be dissected into two key functional units, each with a well-documented history in medicinal chemistry.

-

1,2,4-Triazole-3-amine Core: This five-membered aromatic heterocycle is electron-rich and contains three nitrogen atoms, making it an exceptional hydrogen bond donor and acceptor. The exocyclic amine group further enhances its hydrogen bonding capacity. This arrangement is critical for the activity of many enzyme inhibitors, where the triazole nitrogens can interact with active site residues or, in the case of metalloenzymes, coordinate with the catalytic metal ion.[2][6]

-

4-Methylpiperazine Moiety: The piperazine ring is a versatile scaffold that imparts several advantageous properties.[7] Its non-planar, chair-like conformation allows its substituents to project into defined vectors in 3D space, which is crucial for precise interactions with protein binding pockets. The tertiary amine at the 4-position is basic, meaning it will likely be protonated at physiological pH. This positive charge is a key feature for forming strong ionic bonds (salt bridges) with acidic residues like aspartate or glutamate, a common interaction mode for aminergic GPCRs and certain kinases.[4][5]

Caption: Hypothesized binding mode in a generic kinase active site.

G-Protein Coupled Receptors (GPCRs)

Rationale: Piperazine derivatives are foundational in the development of drugs targeting the central nervous system, largely through their interaction with monoamine GPCRs. [4]Many antipsychotic (clozapine), antidepressant (vortioxetine), and anxiolytic (buspirone) drugs feature this scaffold. [4]The key interaction is almost universally the salt bridge formed between the protonated piperazine nitrogen and a highly conserved aspartic acid residue in transmembrane helix 3 (TM3) of aminergic receptors.

Potential Sub-classes:

-

Dopamine Receptors: D2, D3, and D4 subtypes are highly likely targets.

-

Serotonin (5-HT) Receptors: Various subtypes, such as 5-HT1A, 5-HT2A, and 5-HT7, are strongly implicated.

-

Adrenergic Receptors: Alpha and beta-adrenergic receptors are also potential targets.

Caption: Key interaction model for piperazines with aminergic GPCRs.

Fungal Cytochrome P450 Enzymes

Rationale: The 1,2,4-triazole ring is the defining feature of the "azole" class of antifungal agents (e.g., fluconazole). [3][6]Their mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The triazole's N4 atom coordinates tightly with the heme iron atom at the core of the enzyme's active site, potently inhibiting its function. [2] Potential Targets:

-

Fungal CYP51: The primary target for antifungal activity.

-

Human Cytochrome P450s: Cross-reactivity with human CYP enzymes (e.g., CYP3A4, CYP2D6) is a possibility and must be assessed to predict potential drug-drug interactions.

Part 3: Experimental Workflows for Target Identification and Validation

A multi-pronged approach combining computational, proteomic, and biochemical methods is essential for definitively identifying and validating the biological targets.

Workflow for Target Identification

This phase aims to generate a broad list of potential protein binders from a complex biological system.

Caption: Integrated workflow for unbiased target identification.

Protocol 1: Affinity Chromatography-Mass Spectrometry

-

Causality: This method physically isolates binding partners from a cell lysate. By immobilizing the compound on a solid support (e.g., sepharose beads), it can be used as "bait" to "fish" for proteins that bind to it. These captured proteins are then identified using mass spectrometry.

-

Methodology:

-

Probe Synthesis: Synthesize an analogue of the compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry).

-

Immobilization: Covalently attach the linker-modified compound to NHS-activated sepharose beads or azide-functionalized beads. Create a control set of beads with no compound attached.

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line like MCF-7 or a neuronal line like SH-SY5Y).

-

Incubation: Incubate the cell lysate with both the compound-bound beads and the control beads for 2-4 hours at 4°C to allow for protein binding.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

-

Protein Identification: Run the eluate on an SDS-PAGE gel, excise the protein bands, and perform in-gel trypsin digestion. Analyze the resulting peptides by LC-MS/MS.

-

Data Analysis: Identify proteins that are significantly enriched in the compound pulldown compared to the control beads.

-

Workflow for Target Validation

This phase confirms the direct interaction and functional consequence of the compound binding to the high-priority candidates identified in the previous phase.

Caption: Stepwise workflow for rigorous target validation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

-

Causality: This technique validates target engagement within intact, live cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

-

Methodology:

-

Cell Treatment: Treat cultured cells with the compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 65°C).

-

Lysis: Lyse the cells to release the proteins.

-

Separation: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins. The soluble fraction contains the proteins that remained stable at a given temperature.

-

Detection: Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound confirms cellular target engagement.

-

Conclusion and Future Directions

The chemical structure of this compound strongly suggests a profile as a multi-target agent, with high-probability interactions in the protein kinase, GPCR, and cytochrome P450 families. Its dual-pharmacophore nature makes it an attractive starting point for developing selective inhibitors. The immediate priority for any research program involving this molecule should be to execute the proposed target identification and validation workflows. Initial phenotypic screening across cancer and neuronal cell lines will provide crucial direction for prioritizing which target class to investigate first. Subsequent structure-activity relationship (SAR) studies can then be employed to optimize potency and selectivity for the most promising validated target, paving the way for a new generation of therapeutics.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe1VpjaT_fkRaNnk06VjZ98tgeKHNo5Yo8IbPz53qbTd3GflW2fOebTz61paZc6dqlWENVxwK4xfWqV4jgYGv544_ULB56GNNBr5iugm4tdCjoYmkoJnI8RQlQD2lpqhE4cJO-tGkz898VNlyNFS_6V4FDhhSenHEaDiUDTB3RQ50pv8rUYymDfep1ms2AslPyAxWtQkuU7UmnllBjR-m4q0HVpJV3AQxQbe-Zz7W28yjt2MmN]

- Ribeiro, L. et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/30151922/]

- Kovalenko, S. et al. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. [URL: https://www.researchgate.

- BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. [URL: https://www.benchchem.

- Karrouchi, K. et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7492238/]

- Kant, R. & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d0dt03569f]

- ResearchGate. (2023). Piperazine derivatives of existing drug molecules. [URL: https://www.researchgate.

- Al-Ostath, R. et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. MDPI. [URL: https://www.mdpi.com/1420-3049/26/2/414]

- Life Chemicals. (2023). 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. [URL: https://lifechemicals.com/blog/building-blocks/1-2-4-triazole-derivatives-for-synthesis-of-biologically-active-compounds]

- Ayad, A. H. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al Mustansiriyah Journal of Pharmaceutical Sciences. [URL: https://www.researchgate.

- ChemicalBook. This compound. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB02425037_EN.htm]

- ResearchGate. (2023). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. [URL: https://www.researchgate.net/publication/371711204_Synthesis_of_Some_New_4-methylpiperazin-1-yl-methyl-4H-124-triazole-3-thiol_Derivatives_of_Expected_Anticancer_and_Antimicrobial_Activity]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

literature review of 1,2,4-triazole derivatives in medicinal chemistry

An In-Depth Technical Guide to the Medicinal Chemistry of 1,2,4-Triazole Derivatives

Abstract

The 1,2,4-triazole scaffold has been firmly established as a "privileged" heterocyclic core in medicinal chemistry, underpinning the development of a multitude of therapeutic agents with diverse pharmacological activities.[1][2][3] This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and mechanisms of action of 1,2,4-triazole derivatives across key therapeutic areas, including antifungal, anticancer, antiviral, and anti-inflammatory applications. By synthesizing technical data with field-proven insights, this document serves as an in-depth resource for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, present detailed protocols for synthesis and biological evaluation, and utilize data visualization to elucidate complex pathways and relationships, ultimately providing a robust framework for the rational design of next-generation 1,2,4-triazole-based therapeutics.

The 1,2,4-Triazole Scaffold: A Privileged Core in Medicinal Chemistry

The 1,2,4-triazole is a five-membered heterocyclic ring containing two carbon and three nitrogen atoms.[4] Its unique physicochemical properties make it a cornerstone of modern drug design.[2][3] The triazole ring is chemically stable, resistant to metabolic degradation, and capable of engaging in a variety of non-covalent interactions, such as hydrogen bonding, dipole-dipole, and hydrophobic interactions, with biological targets.[5][6][7] This versatility is a primary reason it is considered a "privileged scaffold."

Furthermore, the 1,2,4-triazole moiety often acts as a bioisostere for amide, ester, or carboxylic acid groups, allowing it to mimic the functionality of these groups while offering improved pharmacokinetic profiles.[1][7] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of clinically successful drugs for fungal infections, cancer, viral diseases, and inflammation.[1][4][8]

Caption: Core structure and key properties of the 1,2,4-triazole ring.

Synthetic Strategies for 1,2,4-Triazole Derivatives

The versatility of the 1,2,4-triazole scaffold is matched by the variety of synthetic routes available for its construction. A common and robust method involves the alkaline cyclization of acylthiosemicarbazides or the reaction of substituted benzoic acids with thiocarbohydrazide to form a 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol intermediate.[9][10] This intermediate is a crucial building block for further derivatization, such as the formation of Schiff bases via condensation with various aldehydes.[9] More modern approaches include metal-catalyzed one-pot reactions and metal-free oxidative cyclizations, which offer high efficiency and broad substrate scope.[4][11]

Caption: A common workflow for synthesizing 1,2,4-triazole Schiff bases.

Experimental Protocol: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol describes a foundational synthesis for a common 1,2,4-triazole intermediate.[9]

-

Reactant Preparation: A mixture of a substituted benzoic acid (0.01 M) and thiocarbohydrazide (0.01 M) is prepared in a round-bottom flask.

-

Melting and Reaction: The flask is heated carefully in an oil bath. The mixture is heated until it melts completely.

-

Temperature Maintenance: The temperature of the molten mixture is maintained at approximately 145°C for 40-60 minutes, during which cyclization occurs. The reaction should be monitored for the evolution of gases (H₂O and H₂S).

-

Cooling and Solidification: After the reaction period, the flask is removed from the heat and allowed to cool to room temperature. The molten mass will solidify.

-

Purification: The solid residue is triturated with a suitable solvent, such as ethanol, to remove unreacted starting materials.

-

Recrystallization: The crude product is collected by filtration and recrystallized from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

-

Characterization: The final product's structure and purity are confirmed using techniques such as Melting Point, FT-IR, ¹H-NMR, and Mass Spectrometry.

Antifungal Activity: The Cornerstone of 1,2,4-Triazole Therapeutics

The most prominent success of 1,2,4-triazole derivatives is in the field of antifungal therapy.[12] Drugs like fluconazole and itraconazole are mainstays in treating systemic fungal infections.

Mechanism of Action

The primary mechanism of antifungal action is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol.[3] This leads to the accumulation of toxic methylated sterols, which disrupt membrane integrity and function, ultimately inhibiting fungal growth.[3]

Caption: Mechanism of CYP51 inhibition by 1,2,4-triazole antifungal agents.

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the antifungal potency of 1,2,4-triazole derivatives.

| Structural Feature | Impact on Antifungal Activity | Rationale / Examples |

| 2,4-Difluorophenyl Group | Generally enhances activity. | This moiety, present in fluconazole and voriconazole, provides potent CYP51 inhibition. It is a key pharmacophore.[1] |

| Tertiary Alcohol | Important for binding. | The hydroxyl group often forms a critical hydrogen bond within the CYP51 active site. |

| Substituents on the N1 Side Chain | Modulates potency, spectrum, and pharmacokinetics. | Varies widely. Can be another heterocyclic ring or a complex chain. Bioisosteric replacement of benzene with heterocycles can improve oral absorption.[1] |

| Halogenation | Often increases potency. | Introduction of halogens like Cl or Br can enhance binding affinity and lipophilicity.[12] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain, following CLSI guidelines.

-

Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in sterile saline and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: The test compound is serially diluted (2-fold) in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (fungus only) and a negative control (broth only) are included. A standard drug (e.g., fluconazole) is run in parallel.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ~50% reduction in turbidity) compared to the positive control. This can be assessed visually or with a plate reader.

Anticancer Applications: A Multi-Targeted Approach

1,2,4-triazole derivatives have emerged as promising anticancer agents that act through a variety of mechanisms, often targeting multiple pathways involved in cancer progression.[1][2][3]

Diverse Mechanisms of Action

Unlike their antifungal counterparts, the anticancer effects of triazoles are not confined to a single target.

-

Aromatase Inhibition: Derivatives like letrozole and anastrozole are potent aromatase inhibitors, blocking the synthesis of estrogen and are used to treat hormone-dependent breast cancer.[1][3]

-

Kinase Inhibition: Many derivatives inhibit key kinases (e.g., PIM-1, c-Kit, FLT3) involved in cell signaling pathways that control proliferation and survival.[1]

-

Tubulin Polymerization Inhibition: Some triazoles bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and apoptosis.[13]

-

DNA Intercalation: Certain fused triazole systems can intercalate into DNA, disrupting replication and transcription processes.[1]

-

Apoptosis Induction: By targeting various upstream pathways, many triazole compounds ultimately induce programmed cell death (apoptosis) in cancer cells.[2][14]

Caption: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.

Structure-Activity Relationship (SAR) for Anticancer Activity

| Target Class | Key Structural Features | Rationale / Examples |

| Aromatase Inhibitors | Benzonitrile or similar cyanophenyl group. | The nitrogen of the nitrile group coordinates with the heme iron of aromatase. (Letrozole, Anastrozole).[1] |

| Kinase Inhibitors | Diarylurea or similar motifs. | These structures often occupy the ATP-binding pocket of kinases. Electron-withdrawing groups can improve activity.[1] |

| Tubulin Inhibitors | Trimethoxyphenyl ring. | This moiety is common in tubulin inhibitors that bind to the colchicine site. |

| General Cytotoxicity | Fused heterocyclic systems (e.g., triazolothiadiazines). | Planar, fused systems can act as DNA intercalators.[1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[15]

-

Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The next day, the medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: The plate is incubated for a set period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antiviral and Anti-inflammatory Potential

Antiviral Activity